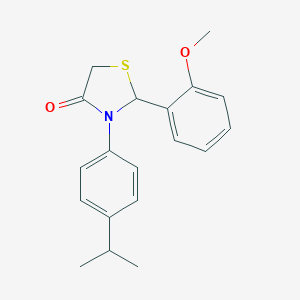![molecular formula C21H17N3O3 B277774 2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277774.png)
2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves the inhibition of specific enzymes that are involved in inflammation and cancer progression. The compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. In addition, this compound has been shown to inhibit the activity of HDAC6, an enzyme that is involved in the progression of certain cancers.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators and cytokines, leading to a reduction in inflammation. In addition, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has several advantages for lab experiments. The compound is stable and can be easily synthesized in high yields. In addition, this compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, the compound has some limitations, including its limited solubility in water and its potential to interact with other compounds in the lab.
Direcciones Futuras
There are several future directions for the study of 2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One potential direction is the development of new therapeutics based on the compound's anti-inflammatory and anti-cancer properties. Another potential direction is the study of the compound's potential use in the treatment of neurodegenerative diseases. In addition, future studies could focus on optimizing the synthesis method for this compound to increase yields and purity.
Métodos De Síntesis
2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is synthesized using a specific method that involves the reaction of 4-(2-bromoacetyl)phenol and 2-amino-3-methylpyridine in the presence of potassium carbonate. The resulting compound is then treated with 2-methoxybenzoyl chloride to yield the final product. This synthesis method has been optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been studied for its potential applications in scientific research. The compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapeutics. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C21H17N3O3 |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
2-methoxy-3-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H17N3O3/c1-13-5-3-6-16(18(13)26-2)20(25)23-15-10-8-14(9-11-15)21-24-19-17(27-21)7-4-12-22-19/h3-12H,1-2H3,(H,23,25) |
Clave InChI |
KQCDKZDLVWIKAL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



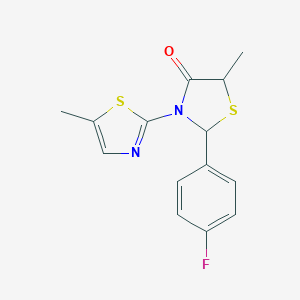


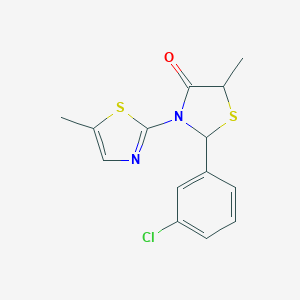

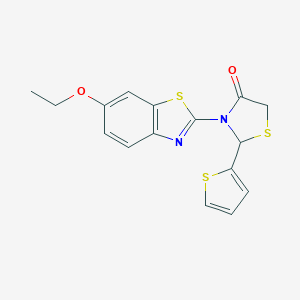


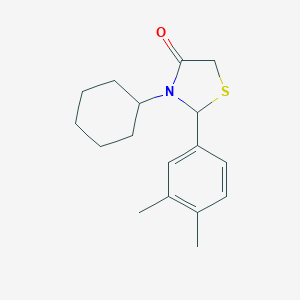
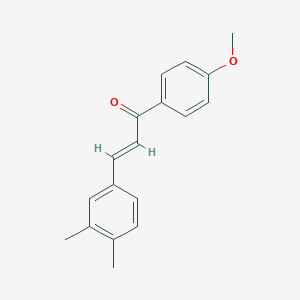
![3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277710.png)
![3-(3-Methoxyphenyl)-2-{4-[3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277711.png)
![3-(2-Methoxyphenyl)-2-{4-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277712.png)
